

An In-depth Technical Guide to 1,1-Cyclohexanedimethanol (CAS 2658-60-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Cyclohexanedimethanol**

Cat. No.: **B1582361**

[Get Quote](#)

Disclaimer: Publicly available technical information, including detailed experimental protocols, specific applications, and comprehensive safety data for **1,1-Cyclohexanedimethanol** (CAS 2658-60-8), is limited. This guide provides the available data for the specified substance and includes a comparative overview of the well-documented isomer, 1,4-Cyclohexanedimethanol (CAS 105-08-8), for a broader context.

Introduction

1,1-Cyclohexanedimethanol, with the CAS number 2658-60-8, is a diol with the chemical formula C₈H₁₆O₂.^[1] It is a structural isomer of the more commercially significant 1,4-Cyclohexanedimethanol. The defining feature of this molecule is the geminal arrangement of its two hydroxymethyl groups, which are both attached to the same carbon atom of the cyclohexane ring. This configuration influences its chemical reactivity and physical properties, distinguishing it from its 1,2-, 1,3-, and 1,4-isomers. This guide is intended for researchers, scientists, and drug development professionals, providing a summary of the known properties and potential characteristics of this compound.

Physicochemical Properties

The fundamental physicochemical properties of **1,1-Cyclohexanedimethanol** are summarized in the table below. For comparison, the properties of the widely used 1,4-Cyclohexanedimethanol are also included.

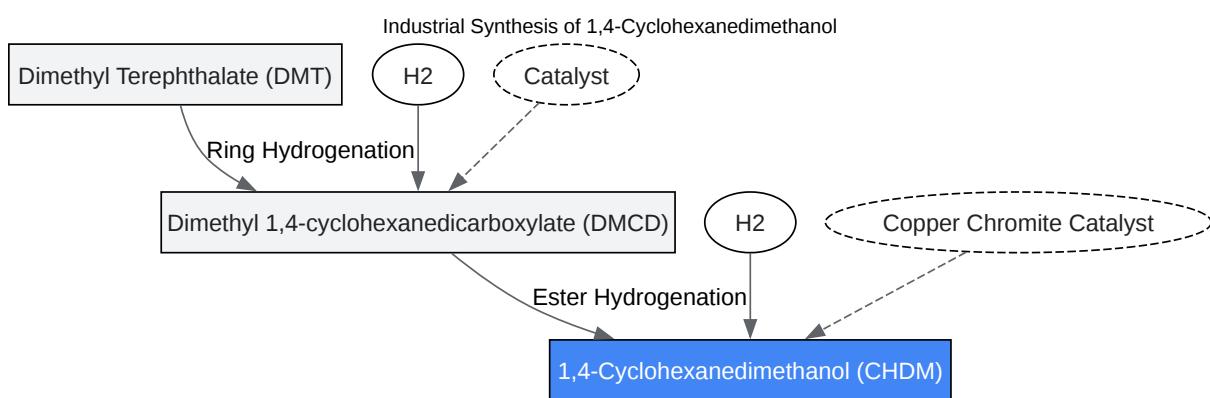
Property	1,1-Cyclohexanedimethanol (CAS 2658-60-8)	1,4-Cyclohexanedimethanol (CAS 105-08-8)
Molecular Formula	C8H16O2 ^[1]	C8H16O2 ^[2]
Molecular Weight	144.22 g/mol ^[1]	144.21 g/mol ^[2]
IUPAC Name	Cyclohexane-1,1-diyl dimethanol ^[1]	(Cyclohexane-1,4-diyl) dimethanol ^[2]
Appearance	-	White waxy solid ^[2]
Boiling Point	-	284 to 288 °C ^[2]
Melting Point	-	41 to 61 °C ^[2]
Density	-	1.02 g/mL ^[2]
Purity	95% ^[1]	-
SMILES	OCC1(CO)CCCCC1 ^[1]	C1CC(CCC1CO)CO ^[2]

Synthesis and Reactivity

Synthesis of 1,1-Cyclohexanedimethanol

Detailed, peer-reviewed synthesis protocols specifically for **1,1-Cyclohexanedimethanol** are not readily available in the searched literature. General synthetic routes to geminal diols may involve the reduction of corresponding dicarboxylic acids or their esters, or the hydroxymethylation of ketones.

Comparative Synthesis of 1,4-Cyclohexanedimethanol


In contrast, the industrial synthesis of 1,4-Cyclohexanedimethanol is well-established and typically involves a two-step catalytic hydrogenation of dimethyl terephthalate (DMT).^[2]

- Hydrogenation of the Aromatic Ring: Dimethyl terephthalate is hydrogenated to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

- Ester Hydrogenation: The DMCD is further hydrogenated to yield 1,4-Cyclohexanedimethanol (CHDM).^[2]

A common catalyst for the second step is copper chromite.^[2] The ratio of cis to trans isomers of the final product is influenced by the choice of catalyst.^[2]

Synthesis Workflow for 1,4-Cyclohexanedimethanol

[Click to download full resolution via product page](#)

Caption: Industrial production of 1,4-Cyclohexanedimethanol.

Applications and Research Interest

Specific applications for **1,1-Cyclohexanedimethanol** are not well-documented in the available literature. Based on its chemical structure as a diol, it could potentially be explored as a monomer in polymerization reactions, a cross-linking agent, or a building block in organic synthesis.

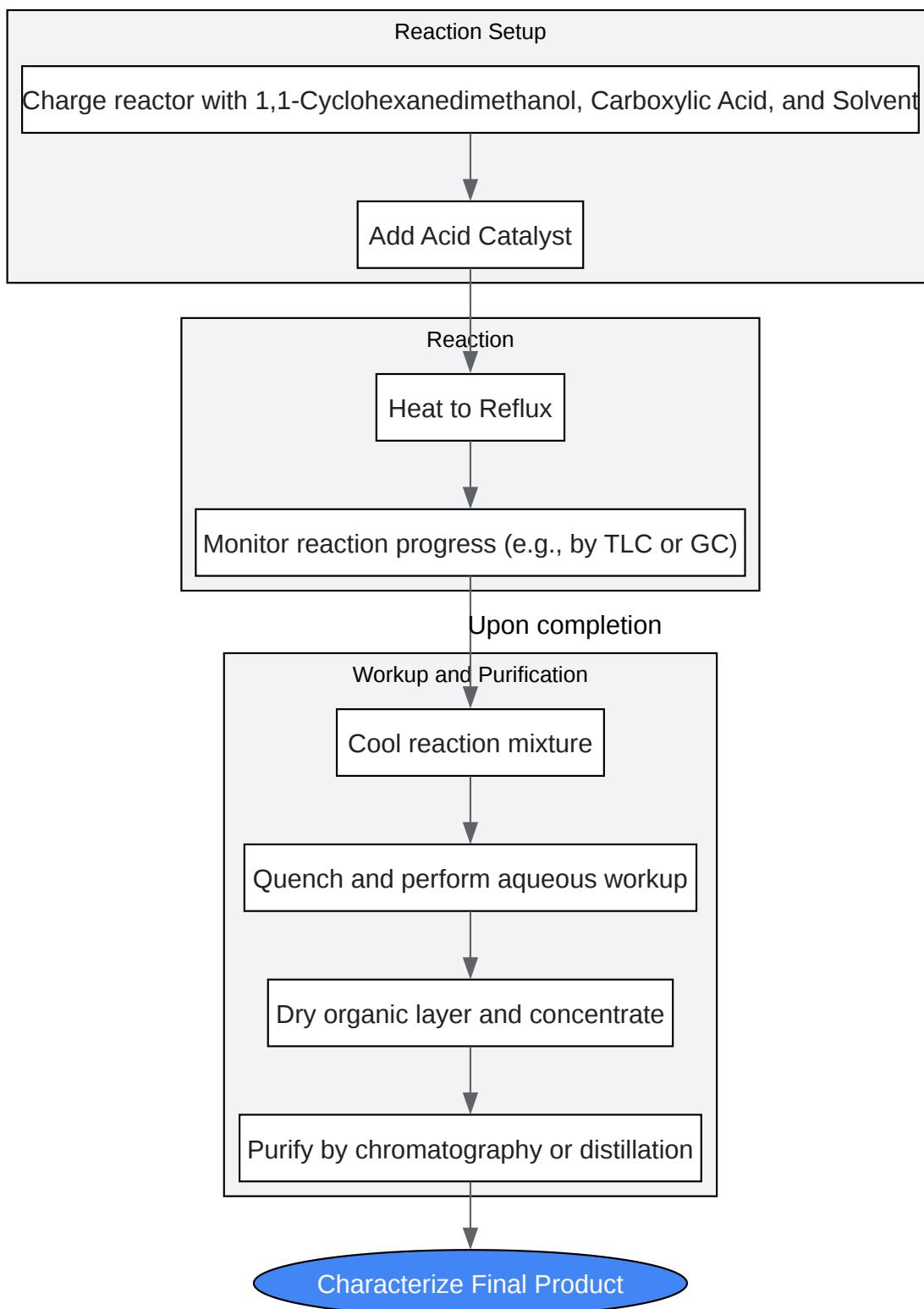
In stark contrast, 1,4-Cyclohexanedimethanol is a crucial comonomer in the production of various polyesters, most notably polyethylene terephthalate (PET) and its glycol-modified version, PETG.^[2] The inclusion of 1,4-CHDM in the polymer backbone enhances properties such as strength, clarity, and solvent resistance.^[2] It is also a precursor for the synthesis of

1,4-cyclohexanedimethanol diglycidyl ether, which is utilized as a reactive diluent for epoxy resins.[2]

Safety and Handling

Detailed toxicological data and handling precautions specifically for **1,1-Cyclohexanedimethanol** are limited. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves and safety glasses. It should be stored at room temperature and handled in a well-ventilated area to avoid inhalation of any potential dust or vapors.[1]

For 1,4-Cyclohexanedimethanol, safety data sheets indicate that it can cause serious eye irritation.[3] Standard handling procedures include avoiding contact with skin and eyes and ensuring adequate ventilation.[3]


Experimental Protocols

No specific, detailed experimental protocols for the synthesis or use of **1,1-Cyclohexanedimethanol** were found in the reviewed literature. For researchers interested in this compound, protocol development would likely be based on general organic chemistry principles for reactions involving geminal diols.

A generalized experimental workflow for a potential reaction, such as esterification, is presented below. This is a hypothetical workflow and would require laboratory optimization.

Hypothetical Esterification Workflow

Hypothetical Esterification of 1,1-Cyclohexanedimethanol

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a potential esterification reaction.

Conclusion

1,1-Cyclohexanedimethanol (CAS 2658-60-8) is a chemical compound for which there is a notable lack of in-depth technical data in the public domain. While its basic chemical identity is established, further research is required to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its potential applications. The extensive documentation available for its isomer, 1,4-Cyclohexanedimethanol, highlights the commercial importance of this class of compounds and may serve as a valuable reference for future studies on the 1,1-isomer. For professionals in research and drug development, **1,1-Cyclohexanedimethanol** represents an under-explored molecule with potential for novel material synthesis and as a unique building block in the creation of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Cyclohexanedimethanol 95% | CAS: 2658-60-8 | AChemBlock [achemblock.com]
- 2. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Cyclohexanedimethanol (CAS 2658-60-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582361#1-1-cyclohexanedimethanol-cas-number-2658-60-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com